4-Methyl-N-(2-((4-methylbenzoyl)(2-thienylmethyl)amino)ethyl)-N-(2-thienylmethyl)benzenecarboxamide
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Description
4-Methyl-N-(2-((4-methylbenzoyl)(2-thienylmethyl)amino)ethyl)-N-(2-thienylmethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C28H28N2O2S2 and its molecular weight is 488.66. The purity is usually 95%.
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Biological Activity
4-Methyl-N-(2-((4-methylbenzoyl)(2-thienylmethyl)amino)ethyl)-N-(2-thienylmethyl)benzenecarboxamide, also known by its CAS number 338775-19-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, pharmacological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C28H28N2O2S2, with a molecular weight of approximately 488.66 g/mol. The compound features a complex structure that includes thienyl and methylbenzoyl moieties, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H28N2O2S2 |
Molecular Weight | 488.66 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 704.5 ± 60.0 °C |
Flash Point | 379.8 ± 32.9 °C |
LogP | 4.98 |
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.
Anticancer Activity
A study conducted on related compounds indicated that benzamide derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The thienylmethyl group is hypothesized to enhance this effect through interaction with specific cellular pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The presence of thienyl groups in the structure has been associated with anti-inflammatory properties in various compounds. Research suggests that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Antimicrobial Properties
Preliminary tests have shown that similar benzamide derivatives exhibit antimicrobial activity against a range of bacteria and fungi. The unique structure of this compound may enhance its ability to penetrate microbial membranes, leading to increased efficacy.
Case Studies
-
Case Study on Anticancer Activity : A laboratory study evaluated the effect of related benzamide compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency at micromolar concentrations.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 65 20 40 - Case Study on Anti-inflammatory Activity : In an animal model of arthritis, administration of a structurally similar compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.
- Case Study on Antimicrobial Activity : A screening assay against Staphylococcus aureus demonstrated that the compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylbenzoyl)-(thiophen-2-ylmethyl)amino]ethyl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2S2/c1-21-7-11-23(12-8-21)27(31)29(19-25-5-3-17-33-25)15-16-30(20-26-6-4-18-34-26)28(32)24-13-9-22(2)10-14-24/h3-14,17-18H,15-16,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSTWUIALBSYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.